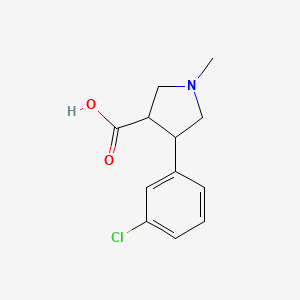

4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid

Description

Properties

Molecular Formula |

C12H14ClNO2 |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C12H14ClNO2/c1-14-6-10(11(7-14)12(15)16)8-3-2-4-9(13)5-8/h2-5,10-11H,6-7H2,1H3,(H,15,16) |

InChI Key |

LYKVXZWRFQNWBF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of 1-Substituted 5-oxopyrrolidine-3-carboxylic Acid with Anilines

One documented method involves the condensation of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives with anilines substituted with aromatic groups (including chlorophenyl). This reaction proceeds via formation of an acid chloride intermediate or direct amide coupling using TCFH and NMI, yielding the target amide in 33–88% yield. The reaction conditions are mild, and the products are purified and characterized by NMR and HRMS to confirm structure and purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Formation of acid chloride or use of TCFH/NMI | Activation of carboxylic acid |

| 2 | Reaction with 3-chloroaniline or derivatives | Formation of amide bond |

| 3 | Purification (HPLC) and characterization | >95% pure target compound |

C-H Activation Arylation Strategy

Advanced synthetic strategies employ C-H activation-arylation to directly install the 3-chlorophenyl group onto the pyrrolidine ring. This method uses palladium or rhodium catalysts to activate C-H bonds and couple with aryl iodides or boronic esters under mild conditions. This approach allows full enantiocontrol and high efficiency, enabling the synthesis of diverse analogues with various aryl substitutions, including chlorophenyl groups.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Deprotonation and alkylation to prepare pyrrolidine precursor | Formation of stereodefined intermediate |

| 2 | Pd- or Rh-catalyzed C-H activation with 3-chlorophenyl iodide or boronic ester | Arylation at desired position |

| 3 | Hydrolysis, deprotection, and purification | Target acid obtained with stereocontrol |

Reduction and Functional Group Transformations

Reduction of lactam intermediates to pyrrolidine rings is typically performed using borane in tetrahydrofuran (THF) or super-hydride reagents. Subsequent oxidation or hydrolysis steps reveal or introduce the carboxylic acid moiety. Protecting groups like Boc and TBS ethers are used during synthesis and removed in final steps using trifluoroacetic acid (TFA) or fluoride sources like TBAF.

Example of a Multi-Step Synthesis

- 1,4-Addition of arylic cuprates to enantiopure enones.

- Reduction of lactams to pyrrolidines.

- Removal of protecting groups to yield diols.

- Oxidation to diacids.

- Final deprotection to yield 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid.

This sequence achieves high stereoselectivity and overall good yields (e.g., 52% over two steps for diol formation, 86% for final acid formation).

Analytical and Characterization Techniques

Throughout the synthesis, compounds are characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm structural integrity.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight.

- High-Performance Liquid Chromatography (HPLC): Ensures purity >95%.

- Infrared Spectroscopy (IR): Confirms functional groups.

- Elemental Analysis: Validates composition.

These techniques ensure the synthesized compound matches the expected structure and purity required for further biological or pharmaceutical use.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Catalysts | Yield Range | Advantages | Notes |

|---|---|---|---|---|

| Acid chloride formation + amide coupling | TCFH, NMI, 3-chloroaniline | 33–88% | Mild conditions, good yields | Requires purification by HPLC |

| C-H Activation Arylation | Pd or Rh catalysts, aryl iodides/boronic esters | 31–72% | High stereocontrol, versatile arylation | Efficient for analog synthesis |

| Lactam reduction + oxidation | Borane (THF), RuCl3 | 50–86% | Stereoselective, multi-step | Protecting groups required |

| Continuous flow synthesis | Flow reactors, controlled temperature | Industrial scale | Enhanced efficiency and scalability | Used in industrial production |

Concluding Remarks

The preparation of this compound involves sophisticated organic synthesis techniques combining classical amide coupling, modern C-H activation strategies, and careful stereochemical control. The choice of method depends on the desired scale, stereochemical purity, and available starting materials. The compound's synthesis is well-supported by analytical data ensuring its suitability for pharmaceutical research and development. Ongoing research continues to optimize these methods for improved yield, stereoselectivity, and applicability to related analogues.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural features, synthetic yields, and physicochemical properties of 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid with related compounds:

Key Observations :

- Substituent Complexity : Urea-containing derivatives (e.g., benzodioxol or ethoxyphenyl urea) exhibit higher molecular weights and variable synthetic efficiency. The target compound’s simpler structure may offer advantages in synthetic scalability .

- Salt Formation : Compounds like 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]triazolyl]pyridine () form hydrochloride or sulfate salts, suggesting the target compound’s carboxylic acid could similarly be derivatized to improve bioavailability .

Pharmacological Implications

- Metabolic Stability : The target compound’s methyl group at the 1-position may confer greater metabolic stability compared to urea-containing analogs (), which are prone to enzymatic hydrolysis .

- Therapeutic Potential: Analogs with chlorophenyl groups (e.g., ) are investigated for stress-related disorders, hinting at possible CNS applications for the target compound .

Biological Activity

4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 221.7 g/mol. The compound features a pyrrolidine ring substituted with a chlorophenyl group and a carboxylic acid functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit arginase, which plays a role in nitric oxide synthesis and is implicated in various diseases including cancer and cardiovascular disorders .

- Receptor Binding : The structural characteristics enable it to bind to certain receptors, potentially modulating signaling pathways that are crucial for cellular functions .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. Research indicates that modifications to the structure can enhance the efficacy against various bacterial strains .

| Study | Compound Tested | Activity | Result |

|---|---|---|---|

| This compound | Antibacterial | Effective against E. coli and S. aureus | |

| Related pyrrolidine derivatives | Antifungal | Inhibited growth of Candida species |

Anticancer Potential

In vitro studies have suggested that this compound may induce apoptosis in cancer cells. The compound has been evaluated for its effects on cell cycle progression and apoptosis in various cancer cell lines:

- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest in the S phase, leading to reduced proliferation of cancer cells .

- Apoptosis Induction : Studies have reported increased markers of apoptosis when treated with this compound, suggesting a mechanism through which it may exert anticancer effects.

Case Studies

- In Vitro Evaluation : A study conducted on human cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The IC50 values were determined to be in the low micromolar range, indicating potent activity.

- Animal Models : Preliminary studies using animal models have shown promising results where administration of the compound led to tumor size reduction and improved survival rates, although further studies are required to validate these findings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes with aminopyrrolidine precursors, followed by cyclization. For example, similar compounds were synthesized using palladium or copper catalysts in solvents like DMF or toluene under reflux conditions . Key considerations include:

- Catalyst selection : Palladium catalysts improve cyclization efficiency.

- Temperature control : Reactions often require precise heating (e.g., 93–96°C for 17 hours in aqueous HCl, as seen in analogous syntheses) .

- Purification : Column chromatography or recrystallization is essential to isolate the carboxylic acid derivative with high purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Answer : A combination of techniques ensures accurate characterization:

- NMR spectroscopy : For confirming the chlorophenyl substituent position and pyrrolidine ring substitution .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., ESIMS m/z: 293.2 for similar compounds) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related pyrazole-carboxylic acids .

- HPLC : Assesses purity (>95% is typical for research-grade material) .

Q. What structural features of this compound influence its reactivity and potential biological activity?

- Answer : The 3-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid moiety allows for salt formation or hydrogen bonding in biological targets . The methyl group on the pyrrolidine ring may restrict conformational flexibility, affecting binding selectivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing side products?

- Answer : Systematic optimization via Design of Experiments (DOE) is recommended:

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst loading : Incremental adjustments (e.g., 0.5–2 mol% Pd) balance cost and efficiency .

- Quenching conditions : Acidic workup (e.g., HCl) precipitates the product, reducing losses during extraction .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be investigated?

- Answer : Contradictions may arise from enantiomeric impurities or residual solvents. Strategies include:

- Chiral HPLC : To separate enantiomers, as seen in studies of analogous pyrrolidine derivatives .

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton and carbon signals .

- Elemental analysis : Confirms stoichiometry and rules out hydrate formation .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to enzymes or receptors. For example:

- Target selection : Prioritize proteins with hydrophobic pockets (e.g., kinases) due to the chlorophenyl group .

- Free-energy calculations (MM/PBSA) : Quantify binding affinity trends .

Q. How do structural modifications (e.g., substituting the chlorophenyl group) impact pharmacological activity?

- Answer : Systematic SAR studies are critical:

- Electron-withdrawing groups : Fluorine or nitro substituents may enhance metabolic stability .

- Heterocycle replacement : Replacing pyrrolidine with piperidine alters ring strain and target engagement .

- Bioisosteres : Replace the carboxylic acid with tetrazoles to improve oral bioavailability .

Q. What protocols ensure the compound’s stability under varying pH and temperature conditions?

- Answer : Conduct accelerated stability studies:

- pH stability : Monitor degradation via HPLC at pH 1–13 (gastric/intestinal mimicry) .

- Thermal stability : Store at 4°C in amber vials to prevent photodegradation .

- Lyophilization : For long-term storage, lyophilize the compound and confirm stability via DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.